molecular formula C22H16N2O8 B14501197 4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) CAS No. 63438-07-3

4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)

Cat. No.: B14501197
CAS No.: 63438-07-3
M. Wt: 436.4 g/mol
InChI Key: WTVHTYDJPWXMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) is a complex organic compound known for its unique chemical structure and properties This compound features a central 1,3-phenylenebis(carbonylazanediyl) core with two 2-hydroxybenzoic acid groups attached

Preparation Methods

The synthesis of 4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) typically involves a multi-step process. One common method includes the reaction of terephthaloyl chloride with 4-aminosalicylic acid. The reaction is carried out in a solvent such as N-methyl-2-pyrrolidone (NMP) at low temperatures, followed by stirring at room temperature for an extended period. The product is then purified through filtration and washing with various solvents .

Chemical Reactions Analysis

4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be performed using suitable reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) can be compared with other similar compounds, such as:

    4,4’-[1,4-Phenylenebis(carbonylimino)]bis(2-hydroxybenzoic acid): This compound has a similar structure but with a 1,4-phenylenebis core instead of 1,3-phenylenebis.

    4,4’-[1,4-Phenylenebis(azanediyl)]bis(2-hydroxybenzoic acid): Another related compound with slight variations in the core structure and functional groups.

The uniqueness of 4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) lies in its specific arrangement of functional groups and the resulting chemical properties .

Properties

CAS No.

63438-07-3

Molecular Formula

C22H16N2O8

Molecular Weight

436.4 g/mol

IUPAC Name

4-[[3-[(4-carboxy-3-hydroxyphenyl)carbamoyl]benzoyl]amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C22H16N2O8/c25-17-9-13(4-6-15(17)21(29)30)23-19(27)11-2-1-3-12(8-11)20(28)24-14-5-7-16(22(31)32)18(26)10-14/h1-10,25-26H,(H,23,27)(H,24,28)(H,29,30)(H,31,32)

InChI Key

WTVHTYDJPWXMEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O)C(=O)NC3=CC(=C(C=C3)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.